molecular formula C12H12N2O3 B13671860 Methyl 2-amino-5-methoxyquinoline-3-carboxylate

Methyl 2-amino-5-methoxyquinoline-3-carboxylate

Cat. No.: B13671860
M. Wt: 232.23 g/mol
InChI Key: SYHMRANOSUPXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-methoxyquinoline-3-carboxylate is a heterocyclic aromatic compound with the molecular formula C12H12N2O3. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and synthetic organic chemistry. The compound features a quinoline core with an amino group at the 2-position, a methoxy group at the 5-position, and a carboxylate ester at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-methoxyquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Gould–Jacob, Friedländer, and Conrad-Limpach reactions are classical methods used for the construction of the quinoline scaffold . These reactions typically involve the condensation of aniline derivatives with β-ketoesters or β-diketones in the presence of acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow reactors. The use of transition metal catalysts, ionic liquids, and green chemistry protocols has been explored to enhance the efficiency and sustainability of the synthesis . Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-amino-5-methoxyquinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the function of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-methoxyquinoline-3-carboxylate is unique due to the presence of both amino and methoxy groups on the quinoline ring, along with a carboxylate ester. This combination of functional groups enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-amino-5-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-16-10-5-3-4-9-7(10)6-8(11(13)14-9)12(15)17-2/h3-6H,1-2H3,(H2,13,14)

InChI Key

SYHMRANOSUPXCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=C(C=C21)C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.